1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl-
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Overview
Description
1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a pentylsulfonyl group and a phenyl group attached to the tetrazole ring. Tetrazoles have gained significant attention in various fields due to their stability, high nitrogen content, and diverse chemical reactivity.
Preparation Methods
The synthesis of 1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- typically involves multi-step reactions. One common method is the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, making it suitable for industrial production. Another approach involves the use of heterogeneous catalysts, such as nanoparticles, to facilitate the reaction . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include sodium azide, trimethylsilyl chloride, and various oxidizing and reducing agents
Scientific Research Applications
1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- involves its interaction with molecular targets through various pathways. The compound can form stable complexes with metal ions, influencing their reactivity and stability . Additionally, its high nitrogen content allows it to participate in redox reactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
1H-Tetrazole, 5-(pentylsulfonyl)-1-phenyl- can be compared with other tetrazole derivatives, such as:
Properties
CAS No. |
203317-33-3 |
---|---|
Molecular Formula |
C12H16N4O2S |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
5-pentylsulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C12H16N4O2S/c1-2-3-7-10-19(17,18)12-13-14-15-16(12)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI Key |
GWJGXPGSUHLPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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